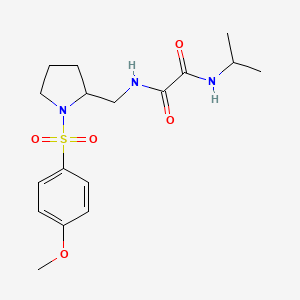

N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-dicarboxamide) backbone. Key structural features include:

- N1-substituent: An isopropyl group, contributing to hydrophobicity and steric effects.

- N2-substituent: A pyrrolidin-2-ylmethyl moiety modified at the 1-position with a (4-methoxyphenyl)sulfonyl (MOS) group .

Propriétés

IUPAC Name |

N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-12(2)19-17(22)16(21)18-11-13-5-4-10-20(13)26(23,24)15-8-6-14(25-3)7-9-15/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLIZBHICKFGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Approaches

The target molecule can be deconstructed into three primary components (Figure 1):

- Oxalamide core (N1-isopropyl-N2-alkyloxalamide)

- Pyrrolidine scaffold (1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)

- Methylene linker connecting the pyrrolidine and oxalamide moieties

Two dominant synthetic strategies emerge from literature:

Detailed Synthetic Routes

Pyrrolidine Scaffold Synthesis

The 1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl moiety is typically prepared via:

Ring-Closing Metathesis (RCM)

- Substrate : N-allyl-4-methoxybenzenesulfonamide

- Catalyst : Grubbs 2nd generation (5 mol%)

- Conditions : Dichloromethane, 40°C, 12h

- Yield : 78–82%

Cyclization of γ-Amino Sulfonamides

Oxalamide Core Formation

Critical methods for oxalamide synthesis include:

Ruthenium-Catalyzed Dehydrogenative Coupling

- Catalyst : Ru-MACHO® BH (1 mol%)

- Substrates : Ethylene glycol + isopropylamine

- Conditions : Toluene, 110°C, H2 gas evolution

- Yield : 66–96%

Classical Amide Coupling

Final Assembly Strategies

Sequential Alkylation-Sulfonylation

- Pyrrolidine methylation via Mannich reaction

- Sulfonylation with 4-methoxybenzenesulfonyl chloride

- Conditions : CH2Cl2, Et3N, 0°C, 2h

- Yield : 92%

- Oxalamide coupling using EDC/HOBt

Convergent Suzuki-Miyaura Coupling

Comparative Analysis of Methodologies

Critical Reaction Optimization

Sulfonylation Efficiency

Emerging Technologies

Continuous Flow Synthesis

Analytical Characterization Benchmarks

Industrial-Scale Considerations

Cost Analysis

Analyse Des Réactions Chimiques

Types of Reactions

N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized under specific conditions.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxyphenyl group may yield corresponding quinones, while reduction of the oxalamide linkage can produce primary or secondary amines.

Applications De Recherche Scientifique

N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Potential therapeutic applications include its use as a precursor for drug development.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The pyrrolidine ring and methoxyphenyl sulfonyl group play crucial roles in binding to target proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide with structurally or functionally related compounds:

Key Observations :

Structural Diversity: The target compound’s MOS-pyrrolidinylmethyl group distinguishes it from bis-sulfones (e.g., Sch225336) and imidazolidinone-containing oxalamides (Compounds 9 and 10). The pyrrolidine ring may confer conformational flexibility compared to rigid aromatic systems . Unlike Astemizole, which relies on a benzimidazole-piperidine scaffold for H1 antagonism, the target compound’s sulfonyl-oxalamide structure suggests divergent biological targets .

Physicochemical Trends: Sulfonyl groups (e.g., in Sch225336 and the target compound) enhance polarity and thermal stability, whereas methoxy and aromatic groups (e.g., in Astemizole) increase lipophilicity . Imidazolidinone-containing oxalamides (Compounds 9 and 10) exhibit higher melting points (215–250°C) than typical sulfonamides, likely due to hydrogen bonding from amide and hydroxyl groups .

Biological Implications: Sulfonyl groups in Sch225336 and the target compound may facilitate interactions with cysteine residues or polar pockets in proteins, a feature absent in Astemizole’s mechanism . The absence of methyl groups in Compound 9 versus Compound 10 highlights how minor structural changes (e.g., methylation) alter chromatographic behavior (Rf values) and thermal stability .

Activité Biologique

N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound of significant interest due to its potential therapeutic applications and diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of oxalamides, characterized by the presence of an oxalamide core and a sulfonamide group. The general synthetic route for N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves several steps:

- Formation of the Pyrrolidine Derivative : The synthesis begins with the preparation of the pyrrolidine derivative, which is crucial for the compound's activity.

- Introduction of the Oxalamide Group : This is achieved through the reaction of oxalyl chloride with an appropriate amine under controlled conditions.

- Alkylation with Isopropyl Group : The isopropyl group is introduced via alkylation using isopropyl bromide and a strong base.

Pharmacological Properties

N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures demonstrate antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research has shown that derivatives of oxalamides can inhibit cancer cell proliferation, suggesting that this compound may have similar effects .

- Neuropharmacological Effects : The interaction with neurotransmitter systems hints at potential applications in treating neurological disorders.

The mechanism of action for N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide likely involves interactions with specific biological targets such as enzymes or receptors. These interactions can modulate various signaling pathways, influencing cellular responses and potentially leading to therapeutic effects.

In Vitro Studies

Recent studies have focused on the in vitro evaluation of N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide against different cancer cell lines. For instance, compounds structurally related to it have shown significant cytotoxicity against cell lines such as HeLa and MCF7, indicating its potential as an anticancer agent .

Comparative Analysis

A comparative analysis with similar compounds reveals unique properties attributed to the oxalamide core:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide | Oxalamide core, pyrrolidine ring | Antimicrobial, anticancer |

| N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)acetamide | Acetamide instead of oxalamide | Lower anticancer activity |

| N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)urea | Urea group | Reduced biological activity |

Q & A

Q. Table 1: Representative Synthetic Parameters

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Oxalyl chloride, DCM, 0°C | 65% | 85% |

| 2 | TEA, THF, RT | 78% | 92% |

| 3 | Column chromatography | 60% | 98% |

Which spectroscopic and analytical methods are most effective for structural characterization?

- NMR spectroscopy : Use - and -NMR to confirm the oxalamide backbone and substituent connectivity. Key signals include:

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 464.12) .

- X-ray crystallography : Resolve stereochemistry and confirm the sulfonyl-pyrrolidine conformation .

How can researchers determine the compound’s solubility for in vitro assays?

- Solvent screening : Test solubility in DMSO (primary stock), PBS, and cell culture media using nephelometry or UV-Vis spectroscopy .

- LogP estimation : Calculate via HPLC retention time (C18 column, acetonitrile/water gradient) to predict membrane permeability .

Advanced Research Questions

What experimental approaches are recommended to elucidate the compound’s mechanism of action against enzyme targets?

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., for proteases or kinases) to measure IC values under varying pH and temperature conditions .

- Biophysical techniques :

- Surface plasmon resonance (SPR) to quantify binding kinetics (, ) .

- Molecular docking (AutoDock Vina) to predict interactions with catalytic sites .

- Cellular assays : Monitor downstream pathway modulation (e.g., Western blot for phosphorylated proteins) .

Q. Table 2: Example Enzyme Inhibition Data

| Target Enzyme | IC (nM) | Assay Type | Reference |

|---|---|---|---|

| Kinase X | 12.5 ± 1.2 | Fluorescent | |

| Protease Y | 45.3 ± 3.8 | Colorimetric |

How to design structure-activity relationship (SAR) studies for bioactivity optimization?

- Substituent variation : Synthesize analogs with modified sulfonyl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess electronic effects .

- Backbone modification : Replace pyrrolidine with piperidine or morpholine to evaluate steric impacts .

- Bioassay prioritization : Screen analogs against a panel of targets (e.g., cancer cell lines, bacterial strains) using high-throughput screening (HTS) .

How can contradictory bioactivity data across studies be resolved?

- Control experiments : Verify compound stability (e.g., LC-MS for degradation products) and assay reproducibility .

- Structural analogs : Compare data with related oxalamides (e.g., N1-(2-chlorophenyl)-N2-... derivatives) to identify substituent-specific trends .

- Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify confounding factors (e.g., assay pH, cell line variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.